1-Methoxy-3-(2-nitrophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

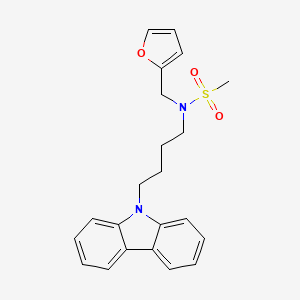

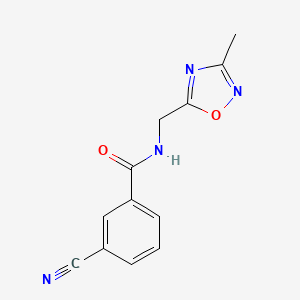

“1-Methoxy-3-(2-nitrophenyl)urea” is a chemical compound with the molecular formula C8H9N3O4 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of N-substituted ureas, which includes “this compound”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the use of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as a starting material .Molecular Structure Analysis

The molecule contains a total of 24 bonds, including 15 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 1 hydroxylamine (aliphatic), and 1 nitro group .科学的研究の応用

Nature of Urea-Fluoride Interaction

Research has shown that certain urea derivatives, such as 1,3-bis(4-nitrophenyl)urea, can interact through hydrogen bonding with various anions in solution, leading to the formation of complexes. These interactions are crucial for understanding the chemical behavior of urea derivatives in various solvents and could be relevant for applications in anion recognition and sensing technologies. The study by Boiocchi et al. (2004) highlights the interaction between urea derivatives and fluoride ions, which first establish a hydrogen-bonding interaction and then induce urea deprotonation upon the addition of a second fluoride equivalent. This interaction mechanism is significant for designing chemical sensors and understanding the reactivity of urea derivatives in chemical synthesis (Boiocchi et al., 2004).

Hydrogen Bonding and Deprotonation Equilibria

Further extending the study of urea derivatives, Pérez-Casas and Yatsimirsky (2008) explored the hydrogen bonding and deprotonation equilibria between anions and various urea/thiourea derivatives. Their work provides detailed insights into the chemical interactions that govern the behavior of these compounds in different solvents. Such knowledge is essential for applications in chemical catalysis, environmental sensing, and the development of novel materials with specific interaction properties with anions (Pérez-Casas & Yatsimirsky, 2008).

Interaction with DNA

The interaction of urea derivatives with biological macromolecules is another area of significant interest. Ajloo et al. (2015) investigated the interaction of new tetradentate Schiff bases containing N2O2 donor atoms, derived from urea, with calf thymus DNA. Their findings revealed that these Schiff bases bind to DNA in an intercalative mode, which is a crucial mechanism for the development of new therapeutic agents and the study of DNA interactions. Such research contributes to the understanding of how synthetic molecules can influence biological processes and the development of novel drug candidates (Ajloo et al., 2015).

Anion Recognition Properties

The synthesis and characterization of substituted phenyl urea and thiourea silatranes provide insights into the anion recognition properties of these compounds. Singh et al. (2016) detailed the photophysical and theoretical studies on these compounds, highlighting their potential in developing new materials for sensing applications. Understanding the interaction between these silatranes and various anions can lead to the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications (Singh et al., 2016).

Nonlinear Optical Properties

The study of nonlinear optical properties of novel compounds is essential for the development of new materials for photonics applications. Maidur et al. (2017) reported on a chalcone derivative, showcasing its potential for use in optical devices. The understanding of such properties is crucial for the advancement of optical technologies, including laser systems, optical communication, and information processing (Maidur et al., 2017).

作用機序

Target of Action

Urea derivatives are known to have a wide spectrum of biological activities , suggesting that 1-Methoxy-3-(2-nitrophenyl)urea may interact with multiple targets.

Mode of Action

It’s known that urea derivatives can bind with high affinity to multiple receptors , which could potentially lead to various biological responses.

Biochemical Pathways

Given the broad biological activities of urea derivatives , it’s plausible that this compound could influence multiple pathways.

Result of Action

Urea derivatives are known to exhibit various biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1-methoxy-3-(2-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-15-10-8(12)9-6-4-2-3-5-7(6)11(13)14/h2-5H,1H3,(H2,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBOEKIIFJJVDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)

![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)

![3-(4-ethoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2690946.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromo-5-methoxybenzamide](/img/structure/B2690947.png)

![N-(phenylcarbamothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B2690957.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2690960.png)